molecular formula C28H21FN2O B4871247 2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE

2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE

Cat. No.: B4871247
M. Wt: 420.5 g/mol
InChI Key: XBGXSZOJLYHEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-Fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and two phenyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(2-fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzil with ammonium acetate and a substituted benzaldehyde in the presence of acetic acid, leading to the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-{4-[(2-Fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Scientific Research Applications

2-{4-[(2-Fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-fluorophenyl)methoxy]phenyl}-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN2O/c29-25-14-8-7-13-23(25)19-32-24-17-15-22(16-18-24)28-30-26(20-9-3-1-4-10-20)27(31-28)21-11-5-2-6-12-21/h1-18H,19H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXSZOJLYHEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE
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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE
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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE
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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE

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